molecular formula C6H13NO B2884969 (2S)-1-(cyclopropylamino)propan-2-ol CAS No. 1187307-99-8

(2S)-1-(cyclopropylamino)propan-2-ol

Cat. No.: B2884969
CAS No.: 1187307-99-8
M. Wt: 115.176
InChI Key: FLBAPNQECBHZCB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-1-(cyclopropylamino)propan-2-ol” is a compound that contains a propan-2-ol (also known as isopropanol or isopropyl alcohol) structure . It has an amino group (-NH2) attached to a cyclopropyl group (a three-carbon ring), which is further connected to the second carbon of the propan-2-ol structure .


Chemical Reactions Analysis

Propan-2-ol can undergo various reactions. For instance, it can be dehydrated to give propene by heating it with an excess of concentrated sulphuric acid . It can also be oxidized to form aldehydes or carboxylic acids depending on the reaction conditions .

Relevant Papers Several papers related to propan-2-ol were found in the search results. These include a study on the performance and emission characteristics of propan-2-ol and gasoline fuel blends in an unmodified spark ignition engine , a study of neutralization indicators in propan-2-ol , and a study on the dehydration of propan-2-ol to give propene . These papers could provide further insights into the properties and potential applications of "(2S)-1-(cyclopropylamino)propan-2-

Scientific Research Applications

Cyclin-dependent Kinase Inhibitors

Cyclin-dependent kinases (cdk) are critical for cell cycle regulation. Research on cdk inhibition by compounds related to "(2S)-1-(cyclopropylamino)propan-2-ol" has revealed promising antitumor and antimitotic activities. Olomoucine and roscovitine, derivatives structurally related to this compound, have shown significant inhibitory effects on p34cdc2/cyclin B kinase, arresting tumor cell proliferation and inducing apoptosis. These findings suggest potential applications in developing new classes of antimitotic and antitumor drugs (Havlícek et al., 1997).

Antifungal Applications

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally similar to "this compound," demonstrated significant antifungal activity against Candida spp. strains. One derivative showed exceptional selectivity and potency against Candida albicans and Candida krusei, surpassing traditional antifungals like Itraconazole and Fluconazole. These findings highlight potential applications in treating fungal infections (Zambrano-Huerta et al., 2019).

Synthesis of Lipid Amide Isosteres

Research on the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which serve as amide isosteres of natural lipids, involves compounds similar to "this compound." These compounds are synthesized via the treatment of 1,3-diaminopropan-2-ol with acid chlorides, showing potential applications in developing new lipid-based therapeutic agents (Mergen et al., 1991).

Photochemistry and Photoreduction Studies

The study of cycloalkanecarbaldehydes' photochemistry in propan-2-ol environments, which relates to the chemical family of "this compound," has provided insights into the mechanisms of photoreduction. These findings have implications for understanding the photochemical behavior of similar compounds and their potential applications in photochemical synthesis processes (Funke & Cerfontain, 1976).

Properties

IUPAC Name

(2S)-1-(cyclopropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAPNQECBHZCB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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